molecular formula C11H14N4O5 B017050 7-Deazaguanosine CAS No. 62160-23-0

7-Deazaguanosine

Cat. No. B017050
CAS RN: 62160-23-0
M. Wt: 282.25 g/mol
InChI Key: JRYMOPZHXMVHTA-DAGMQNCNSA-N
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Description

Synthesis Analysis

The synthesis of 7-deazaguanosine derivatives involves several key steps, including regioselective halogenation, to introduce substituents at specific positions on the pyrrolo[2,3-d]pyrimidine nucleus. For instance, the synthesis of 7-chloro-, 7-bromo-, and 7-iodo-substituted 7-deaza-2′-deoxyguanosine derivatives demonstrates the versatility of halogenation reactions in modifying the 7-deazaguanosine scaffold (Ramzaeva & Seela, 1995).

Molecular Structure Analysis

The molecular structure of 7-deazaguanosine derivatives is crucial for their interaction with biological molecules. Studies have shown that the introduction of phenyl or phenyltriazolyl residues at specific positions can significantly impact properties such as fluorescence, sugar conformation, and stability in DNA and RNA double helices (Ingale & Seela, 2016).

Chemical Reactions and Properties

7-Deazaguanosine and its derivatives undergo a range of chemical reactions, enabling the synthesis of complex nucleoside analogs. The "double click" reaction, for example, allows for the functionalization of 7-deazaguanosine DNA with branched side chains decorated with proximal pyrenes, showcasing the nucleoside's versatility as a scaffold for molecular probes (Seela & Ingale, 2010).

Physical Properties Analysis

The physical properties of 7-deazaguanosine derivatives, such as their solubility, melting point, and stability, are influenced by their molecular structure. The incorporation of 7-deazaguanosine into oligonucleotides, for example, can affect the duplex's thermal stability, as seen in the modified duplex d(c7GpCpc7GpCpc7GpC), which exhibits a lower melting temperature compared to the parent purine hexamer due to altered base stacking and hydrogen bonding (Seela & Driller, 1985).

Chemical Properties Analysis

The chemical properties of 7-deazaguanosine, such as its reactivity and interaction with enzymes, are critical for its application in nucleic acid chemistry and drug design. For instance, the synthesis of 7-deaza-2′-deoxyguanosine-5′-triphosphate demonstrates the nucleoside's potential as a versatile molecular biology probe, highlighting its utility in enzymatic reactions and as a building block for nucleic acid analogs (Koreanilkumar et al., 2013).

Scientific Research Applications

  • Molecular Biology and Genetics

    • 7-Deazaguanosine modifications play multifaceted roles in the molecular biology of DNA and tRNA . They shape diverse yet essential biological processes, including the nuanced fine-tuning of translation efficiency and the intricate modulation of codon-anticodon interactions .
    • The modified nucleosides 2′-deoxy-7-cyano- and 2′-deoxy-7-amido-7-deazaguanosine (dPreQ0 and dADG, respectively) recently discovered in DNA are the products of the bacterial queuosine tRNA modification pathway and the dpd gene cluster .
    • The dpd gene cluster encodes proteins that comprise the elaborate Dpd restriction–modification system present in diverse bacteria .
  • Biochemistry

    • Beyond their roles in translation, deazaguanine modifications contribute to cellular stress resistance, self-nonself discrimination mechanisms, and host evasion defenses, directly modulating the adaptability of living organisms .
    • Deazaguanine moieties extend beyond nucleic acid modifications, manifesting in the structural diversity of biologically active natural products .
    • Their roles in fundamental cellular processes and their presence in biologically active natural products underscore their versatility and pivotal contributions to the intricate web of molecular interactions within living organisms .
  • DNA Modification

    • 7-Deazaguanines in DNA have been functionally and structurally elucidated . The modified nucleosides 2′-deoxy-7-cyano- and 2′-deoxy-7-amido-7-deazaguanosine (dPreQ0 and dADG, respectively) recently discovered in DNA are the products of the bacterial queuosine tRNA modification pathway and the dpd gene cluster .
    • The dpd gene cluster encodes proteins that comprise the elaborate Dpd restriction–modification system present in diverse bacteria . Recent genetic studies implicated the dpdA, dpdB, and dpdC genes as encoding proteins necessary for DNA modification, with dpdD–dpdK contributing to the restriction phenotype .
  • Phage DNA Modification

    • Genomic modification with 2′-deoxy-7-cyano- and 2′-deoxy-7-amido-7-deazaguanosine (dPreQ0 and dADG, respectively) has been demonstrated in bacteria . These nucleosides, as well as dG+ and 2′-deoxy-7-aminomethyl-7-deazaguanosine (dPreQ1), have also been discovered in the DNA of phage .
  • Chemical Synthesis

    • 7-Deazaguanosine and its derivatives are used in the chemical synthesis of various compounds . They serve as building blocks in the creation of complex molecules, contributing to the structural diversity of biologically active natural products .
  • Pharmaceutical Research

    • 7-Deazaguanosine and its derivatives have been studied for their potential therapeutic applications . For example, they have been used in the development of antiviral drugs . Their unique chemical structure allows them to interfere with viral replication processes, making them valuable tools in pharmaceutical research .

Safety And Hazards

The safety data sheet for 7-Deazaguanosine recommends avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It also suggests using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

The future directions for research on 7-Deazaguanosine could involve further elucidation of the Dpd modification machinery and the roles of each protein involved in the synthesis of 7-Deazaguanosine . Additionally, more research could be done to understand the impact of 7-Deazaguanosine on the excited state dynamics and electronic relaxation pathways of DNA and RNA nucleobases .

properties

IUPAC Name

2-amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-pyrrolo[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O5/c12-11-13-8-4(9(19)14-11)1-2-15(8)10-7(18)6(17)5(3-16)20-10/h1-2,5-7,10,16-18H,3H2,(H3,12,13,14,19)/t5-,6-,7-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRYMOPZHXMVHTA-DAGMQNCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C2=C1C(=O)NC(=N2)N)C3C(C(C(O3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C2=C1C(=O)NC(=N2)N)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10977754
Record name 2-Imino-7-pentofuranosyl-2,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10977754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Deazaguanosine

CAS RN

62160-23-0
Record name 7-Deazaguanosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062160230
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Imino-7-pentofuranosyl-2,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10977754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,950
Citations
S Mizusawa, S Nishimura, F Seela - Nucleic Acids Research, 1986 - academic.oup.com
… These observations prompted us to use deoxy-7-deazaguanosine triphosphate (dc7GTP) in place of dGTP for DNA sequencing in the dideoxy chain termination method. …
Number of citations: 812 academic.oup.com
D Iwata-Reuyl - Bioorganic chemistry, 2003 - Elsevier
… Two of the most radically modified nucleosides known to occur in tRNA are queuosine and archaeosine, both of which are characterized by a 7-deazaguanosine core structure. In spite …
Number of citations: 179 www.sciencedirect.com
SE Krul, SJ Hoehn, KJ Feierabend… - The Journal of …, 2021 - pubs.aip.org
… In general, longer lifetimes for internal conversion are obtained for 7-deazaguanosine … a way that the relaxation dynamics in 7-deazaguanosine are slowed down compared to those in …
Number of citations: 13 pubs.aip.org
H Kasai, Z Ohashi, F Harada, S Nishimura… - Biochemistry, 1975 - ACS Publications
… The structure of Q is unique since it is a derivative of 7-deazaguanosine having cyclopentenediol in theside chain at the C-7 position. This is the first example of purine skeleton …
Number of citations: 256 pubs.acs.org
F Seela, N Ramzaeva, G Becher - Collection of Czechoslovak …, 1996 - cccc.uochb.cas.cz
… This investigation reports on the synthesis of 7-substituted 7-deazaguanosine and 7-deaza-8-azaguanosines, their incorporation into oligonucleotides, and the stability of corresponding …
Number of citations: 13 cccc.uochb.cas.cz
ER Kandimalla, L Bhagat, Y Li, D Yu… - Proceedings of the …, 2005 - National Acad Sciences
Bacterial DNA and synthetic oligomers containing CpG dinucleotides activate the immune system through Toll-like receptor (TLR) 9. Here, we compare the immunostimulatory activity of …
Number of citations: 203 www.pnas.org
DF Smee, HA Alaghamandan, J Gilbert… - Antimicrobial agents …, 1991 - Am Soc Microbiol
… In the present report, we describe the first orally active compound of this type, 7-deazaguanosine (7-dzGuo), which has antiviral activity in mice against a variety of RNA viruses but lacks …
Number of citations: 26 journals.asm.org
F Seela, QH Tran-Thi, D Franzen - Biochemistry, 1982 - ACS Publications
… An important requirement for the study of the structural and functional parameters of 7-deazaguanosine-containing polynucleotides is their efficient synthesis. Large quantities …
Number of citations: 51 pubs.acs.org
M Watanabe, M Matsuo, S Tanaka, H Akimoto… - Journal of Biological …, 1997 - ASBMB
Archaeosine is a novel derivative of 7-deazaguanosine found in transfer RNAs of most organisms exclusively in the archaeal phylogenetic lineage and is present in the D-loop at …
Number of citations: 111 www.jbc.org
D Iwata-Reuyl, V de Crécy-Lagard - DNA and RNA modification …, 2009 - academia.edu
… Introduction: 7-Deazaguanosine Modified Nucleosides of tRNA The phenomenon of … modified nucleosides identified to date are the 7-deazaguanosine nucleosides (Fig. 1) queuosine (Q…
Number of citations: 14 www.academia.edu

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